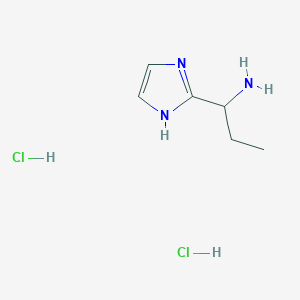

1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride

Description

1-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride (CAS: 1384429-75-7) is a hydrochloride salt of a substituted imidazole derivative. Its molecular formula is C₆H₁₂ClN₃, with a molecular weight of 161.63 g/mol . The compound features a propan-1-amine backbone linked to the 2-position of an imidazole ring, with two hydrochloride counterions enhancing its solubility in polar solvents.

Imidazole derivatives are widely studied for their roles in medicinal chemistry, particularly as ligands for enzymes and receptors. The dihydrochloride form of this compound improves stability and bioavailability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLMEPLEDTXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate reagents[2][2]. The reaction conditions often include the use of solvents such as water or other polar solvents, and the process may be catalyzed by acids or bases. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product[2][2].

Chemical Reactions Analysis

1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like water, ethanol, or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride and related compounds:

Key Observations

Substituent Position and Reactivity: Compounds with imidazole-2-yl groups (e.g., 1-(1H-imidazol-2-yl)propan-1-amine) exhibit distinct hydrogen-bonding capabilities compared to imidazole-1-yl analogs (e.g., 3-(1H-imidazol-1-yl)propan-1-amine). The 2-position facilitates π-π stacking and metal coordination, critical for enzyme inhibition .

Chain Length and Solubility :

- Shorter chains (e.g., ethanamine in (R)-1-(1H-imidazol-2-yl)ethan-1-amine) reduce steric bulk, improving membrane permeability but decreasing solubility compared to propanamine derivatives .

- Dihydrochloride salts universally enhance aqueous solubility, making them preferable for in vitro assays .

Synthetic Applications: 3-(1H-Imidazol-1-yl)propan-1-amine is a key intermediate in synthesizing carboxamides via EDC/HOBt coupling, achieving yields up to 75% . 1-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride is utilized in dicyanopyridine synthesis for adenosine receptor ligands, highlighting its versatility in heterocyclic chemistry .

Stability and Reactivity

- Hydrochloride salts improve stability under physiological conditions compared to free bases.

- Steric hindrance from substituents (e.g., methylthio in benzimidazole derivatives) reduces nucleophilic substitution rates, favoring selective reactions .

Biological Activity

1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound characterized by its imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential interactions with neurotransmitter systems, and antioxidant activities. The following sections will detail relevant research findings, case studies, and a comparative analysis with similar compounds.

The molecular formula of 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride is with a molecular weight of approximately 198.0935 g/mol. The presence of the imidazole ring significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Compounds containing imidazole rings have been extensively studied for their antimicrobial effects. Research indicates that 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride exhibits significant activity against various bacterial and fungal strains. A comparative analysis of similar compounds reveals that those with imidazole structures often demonstrate enhanced antimicrobial efficacy.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylimidazole | Imidazole ring with methyl group | Antimicrobial, antifungal |

| Histamine | Imidazole ring, ethylamine side chain | Neurotransmitter, immune response |

| 2-Methylimidazole | Imidazole ring with methyl at position 2 | Antimicrobial |

| 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | Specific propyl chain length and imidazole positioning | Antimicrobial |

Neurotransmitter Modulation

The structure of 1-(1H-imidazol-2-yl)propan-1-amine suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive functions. Studies have indicated that similar compounds can modulate neurotransmitter release and receptor activity, suggesting a possible role in treating mood disorders.

Antioxidant Activity

Like many nitrogen-containing heterocycles, 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride may exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

In Vitro Studies

Recent studies have focused on the interaction of 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride with biological macromolecules. Techniques such as molecular docking have been employed to predict binding affinities and mechanisms of action. For instance, a study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders.

Fragment-Based Drug Design

A fragment-based approach was used to evaluate the compound's potential as an inhibitor for heme oxygenase (HO)-1, a target in cancer therapy. The results indicated that modifications to the imidazole structure could enhance inhibitory potency, with some derivatives achieving micromolar activity against HO-1.

Q & A

Q. What are the standard synthetic routes for 1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting a chloroethanone derivative (e.g., 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone) with an appropriate amine under reflux in dioxane, catalyzed by anhydrous potassium carbonate. The product is isolated by precipitation in ice, followed by filtration and recrystallization from ethanol . Modifications to the amine precursor or reaction conditions (e.g., solvent, temperature) can optimize yield and purity.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- FT-IR : To confirm functional groups (e.g., imidazole ring vibrations at ~1600 cm⁻¹, NH stretches) .

- NMR : ¹H/¹³C NMR to resolve proton environments (e.g., imidazole protons at δ 6.8–7.2 ppm) and carbon assignments .

- Mass Spectrometry : High-resolution MS for molecular weight verification and fragmentation pattern analysis .

- Elemental Analysis : To validate purity and stoichiometry of the dihydrochloride salt .

Q. What are the primary research applications of this compound?

The imidazole core and amine functionality make it a versatile intermediate in:

- GPCR allosteric modulator development : Imidazole derivatives are studied for CNS disorder therapeutics due to their affinity for neurotransmitter receptors .

- Metal coordination chemistry : As a ligand for transition metals (e.g., in catalysis or luminescent materials) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics for imidazole-amine coupling .

- Catalysis : Transition metal catalysts (e.g., CuI) can accelerate nucleophilic substitutions .

- Purification : Use of reverse-phase HPLC or column chromatography minimizes byproducts, critical for pharmaceutical-grade synthesis .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure determination?

- Software Tools : SHELX suite (SHELXL for refinement, SHELXD for phasing) is robust for handling twinned or disordered crystals. Constraints and restraints improve model accuracy .

- Data Collection : High-resolution synchrotron data (≤1.0 Å) reduces ambiguity in electron density maps .

Q. What computational strategies predict the compound’s reactivity or biological activity?

- Docking Studies : Molecular docking (AutoDock, Schrödinger) screens for GPCR or enzyme binding, leveraging the imidazole’s hydrogen-bonding capacity .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

- QSAR Models : Correlates structural features (e.g., substituent effects on the imidazole ring) with biological activity .

Q. How do reaction conditions influence stereochemical outcomes in derivatives?

- Chiral Catalysts : Proline-based catalysts induce enantioselectivity in asymmetric syntheses .

- Temperature Control : Lower temperatures (−20°C) favor kinetic over thermodynamic products in imidazole alkylation .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in biological assay results (e.g., varying IC₅₀ values)?

- Assay Validation : Standardize protocols (e.g., cell line viability, buffer pH) to minimize variability .

- Meta-Analysis : Cross-reference data with structurally similar imidazole derivatives to identify trends .

Q. What strategies mitigate hydrolysis or degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.